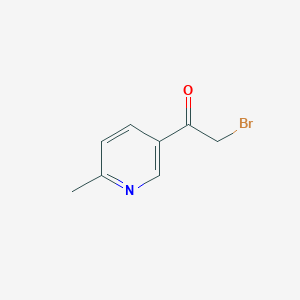

2-Bromo-1-(6-methylpyridin-3-yl)ethanone

Description

Significance of Pyridine-Based Compounds in Contemporary Chemical Sciences

Pyridine (B92270) and its derivatives are heterocyclic aromatic compounds that are fundamental to many areas of chemical science. Their presence in a wide array of natural products, pharmaceuticals, and functional materials highlights their importance. lifechemicals.com The nitrogen atom within the pyridine ring imparts unique electronic properties, influencing the molecule's basicity, reactivity, and capacity for metal coordination. nih.gov The specific placement of substituents on the pyridine ring allows for the precise modulation of these properties. wisdomlib.org This makes substituted pyridines, such as diaryl-substituted pyridines, highly valuable precursors in fields like drug discovery and materials science. wisdomlib.org The pyridine scaffold's ability to improve water solubility and act as a bioisostere for other functional groups has led to its incorporation in numerous FDA-approved drugs. nih.govrsc.org

Fundamental Role of α-Halo Ketones as Versatile Synthons

α-Halo ketones are a class of organic compounds featuring a halogen atom on the carbon atom adjacent (the α-position) to a carbonyl group. wikipedia.org This structural arrangement creates two electrophilic sites: the carbonyl carbon and the halogen-bearing carbon. researchgate.netnih.gov This dual reactivity makes α-halo ketones exceptionally versatile synthetic intermediates, or synthons. nih.gov They are extensively used in a variety of chemical transformations, including the synthesis of nitrogen, sulfur, and oxygen-containing heterocycles, which often exhibit significant biological activity. researchgate.netresearchgate.net Prominent reactions involving α-halo ketones include the Favorskii rearrangement and various alkylation reactions to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Contextual Overview of 2-Bromo-1-(6-methylpyridin-3-yl)ethanone within Modern Organic Chemistry

This compound is a bifunctional molecule that serves as a key intermediate in the synthesis of more complex chemical structures. The compound's utility is derived from the combined reactivity of the α-bromo ketone moiety and the electronic and structural influence of the 6-methyl-substituted pyridine ring. It is primarily utilized as a precursor for constructing various heterocyclic systems, particularly those with potential applications in medicinal chemistry. For instance, it is a known impurity in the synthesis of Etoricoxib, a selective COX-2 inhibitor. chemicalbook.com

Detailed Research Findings

While specific research findings on this compound itself are not extensively detailed in the provided search results, its synthesis and reactivity can be inferred from general knowledge of α-halo ketone chemistry and patent literature describing related compounds.

The synthesis of α-bromo ketones is often achieved by the direct bromination of the corresponding ketone. nih.gov For example, the synthesis of 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone derivatives has been reported with excellent yields. researchgate.net

The reactivity of α-halo ketones allows them to be precursors to a wide variety of heterocyclic compounds. For example, they can react with thioamides to form thiazoles or with dicarbonyls and ammonia (B1221849) to synthesize pyrroles. wikipedia.org The compound 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which shares a similar structural motif, is a key intermediate in the synthesis of Etoricoxib. google.comchemicalbook.com Its synthesis often involves a palladium-catalyzed cross-coupling reaction. google.com

Below are some of the key properties of the related compound 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone:

| Property | Value |

| Molecular Formula | C15H15NO3S |

| Molecular Weight | 289.35 g/mol |

| Boiling Point | 509.7°C at 760 mmHg |

| Density | 1.242 g/cm³ (Predicted) |

This data is for a related compound and is provided for illustrative purposes. echemi.comscbt.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(6-methylpyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-6-2-3-7(5-10-6)8(11)4-9/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWFYUIFTMKPFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 1 6 Methylpyridin 3 Yl Ethanone

Direct α-Bromination Approaches of Acetylpyridines

The most straightforward method for synthesizing α-haloketones involves the direct bromination of an enolizable ketone at the α-carbon position nih.gov. In this case, the precursor is 1-(6-methylpyridin-3-yl)ethanone. This reaction is a type of α-substitution that typically proceeds through an enol intermediate, particularly under acidic conditions libretexts.org.

The efficiency and selectivity of the α-bromination of acetylpyridine derivatives are highly dependent on the reaction conditions. Commonly used brominating agents include liquid bromine (Br₂), N-bromosuccinimide (NBS), and copper(II) bromide nih.gov. The choice of reagent and optimization of parameters are crucial for achieving high yields and minimizing side products. For heteroaromatic ketones like those derived from pyridine (B92270), an acidic promoter such as hydrobromic acid (HBr) or acetic acid (HOAc) may be necessary to facilitate the reaction nih.gov.

Optimization studies on analogous acetophenone derivatives have shown that reagent stoichiometry is critical; a slight excess of the brominating agent (e.g., a 1.0:1.1 ratio of ketone to brominating reagent) is often optimal nih.gov. Temperature also plays a significant role, with studies indicating that temperatures around 90°C can lead to the highest yields within a reasonable timeframe nih.gov. The reaction time is typically optimized to maximize product formation, often within a 3 to 4-hour window for undergraduate laboratory settings nih.gov. Solvents like acetic acid are frequently used as they can also serve as an acid catalyst youtube.com.

Table 1: Parameter Optimization for α-Bromination of Acetophenone Derivatives

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Reagent Stoichiometry (Ketone:Brominating Agent) | 1.0:1.1 | Optimizes yield by ensuring complete conversion of the starting material without excessive side reactions. | nih.gov |

| Temperature | 90 °C | Provides the highest yield in a shorter reaction time. Lower temperatures result in slower conversion. | nih.gov |

| Reaction Time | 3 hours | Found to be the optimal duration for maximizing yield under the specified temperature and stoichiometry. | nih.gov |

| Solvent/Catalyst | Acetic Acid | Acts as both a solvent and an acid catalyst to promote the formation of the enol intermediate necessary for bromination. | youtube.com |

The α-bromination of ketones like 1-(6-methylpyridin-3-yl)ethanone in an acidic medium proceeds through a well-established mechanism involving an enol intermediate libretexts.orgyoutube.comresearchgate.net.

The reaction mechanism consists of the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or acetic acid). This step increases the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens nih.govyoutube.com.

Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic bromine molecule (Br₂). This results in the formation of a new carbon-bromine bond at the α-position and a bromide ion youtube.com.

Deprotonation: The protonated carbonyl is then deprotonated, typically by the bromide ion formed in the previous step or a solvent molecule, to regenerate the carbonyl group and yield the final α-bromo ketone product youtube.com.

The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration, confirming that the formation of the enol is the rate-determining step libretexts.org.

Indirect Synthetic Routes and Precursor Transformations

A documented method for preparing 1-(6-methylpyridin-3-yl)ethanone involves the hydration of an alkyne precursor patsnap.com. Specifically, 5-ethynyl-2-methylpyridine can be converted to the desired ketone. This hydration reaction is typically conducted in a mixture of sulfuric acid and toluene. The reaction proceeds by heating the solution, for instance at 50°C overnight, to facilitate the addition of water across the triple bond, which, after tautomerization, yields the ketone patsnap.com. The product can then be isolated through extraction and purification techniques, with typical molar yields reported to be higher than 90% patsnap.com.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon bonds and are instrumental in building the precursors required for 1-(6-methylpyridin-3-yl)ethanone youtube.comyoutube.com. Reactions such as the Sonogashira, Suzuki, and Heck couplings allow for the assembly of complex molecular frameworks from simpler building blocks youtube.com.

For instance, the precursor 5-ethynyl-2-methylpyridine can be synthesized via a Sonogashira coupling. This reaction would involve coupling a halogenated pyridine, such as 5-bromo-2-methylpyridine, with a terminal alkyne like trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base youtube.com. The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the pyridine derivative, forming a palladium(II) intermediate youtube.comyoutube.com.

Transmetalation (for Suzuki/Sonogashira): The organic group from another metallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide youtube.com.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle youtube.comyoutube.com.

This strategic use of palladium catalysis provides a versatile and efficient means to construct the necessary acetylpyridine precursors.

Considerations for Scalable and Sustainable Synthesis (e.g., Industrial Production Methods, Green Chemistry Principles)

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of safety, cost-effectiveness, and environmental impact. For the synthesis of 2-Bromo-1-(6-methylpyridin-3-yl)ethanone, this involves optimizing reaction conditions for large-scale reactors and adhering to the principles of green chemistry acsgcipr.org.

Green chemistry principles are increasingly important in chemical manufacturing acs.org. In the context of α-bromination, this involves:

Preventing Waste: Optimizing reactions to maximize yield and minimize byproducts.

Using Safer Chemicals: Replacing highly toxic and corrosive reagents like liquid bromine with safer alternatives study.com. N-bromosuccinimide (NBS) is often considered a safer substitute study.com. Another approach is the in-situ generation of bromine from less hazardous materials like sodium bromide and an oxidant gctlc.org.

Designing for Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible, although optimization may require heating nih.gov.

Safer Solvents and Auxiliaries: Choosing solvents with lower environmental and health impacts and minimizing their use acsgcipr.org.

Table 2: Application of Green Chemistry Principles to α-Bromination

| Green Chemistry Principle | Application in Bromination Synthesis | Reference |

|---|---|---|

| Waste Prevention | Employing one-pot syntheses to avoid isolation of intermediates and reduce solvent use for purification. | google.com |

| Less Hazardous Chemical Syntheses | Replacing elemental bromine with safer alternatives like N-bromosuccinimide (NBS) or generating Br₂ in-situ from NaBr. | study.comgctlc.org |

| Design for Energy Efficiency | Optimizing reaction temperature and time to minimize energy consumption while maintaining high conversion rates. | nih.govacsgcipr.org |

| Safer Solvents | Selecting solvents with better environmental profiles and minimizing the total volume used in the reaction and workup. | acsgcipr.org |

Chemical Reactivity and Functional Group Transformations

Nucleophilic Substitution Reactions at the Electrophilic Bromine Center

The carbon atom alpha to the carbonyl group is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl and the good leaving group ability of the bromide ion. This facilitates a variety of SN2 reactions with a range of nucleophiles.

The reaction of α-bromo ketones with primary and secondary amines is a well-established method for the synthesis of α-amino ketones. In the case of 2-Bromo-1-(6-methylpyridin-3-yl)ethanone, reaction with a primary amine would be expected to yield the corresponding α-amino ketone. This transformation typically proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon bearing the bromine. The reaction is often carried out in the presence of a base to neutralize the hydrogen bromide formed as a byproduct.

Furthermore, the product α-amino ketone can potentially undergo intramolecular or intermolecular condensation to form imines, especially if the reaction conditions are altered (e.g., pH adjustment, removal of water). The reaction of aldehydes and ketones with primary amines to form imines is a reversible, acid-catalyzed process. libretexts.org The pH must be carefully controlled, as high pH reduces the concentration of the protonated intermediate necessary for water elimination, while low pH protonates the amine, rendering it non-nucleophilic. libretexts.org

Table 1: Representative Reaction with Nitrogen-Based Nucleophiles

| Reactant | Nucleophile | Product | General Conditions |

| This compound | Primary Amine (R-NH₂) | 2-(Alkylamino)-1-(6-methylpyridin-3-yl)ethanone | Inert solvent, base (e.g., K₂CO₃, Et₃N) |

| This compound | Ammonia (B1221849) | 2-Amino-1-(6-methylpyridin-3-yl)ethanone | Excess ammonia in a suitable solvent |

Note: The data in this table is based on the general reactivity of α-bromo ketones and represents expected outcomes.

Oxygen-based nucleophiles, such as alkoxides and hydroxides, readily react with α-bromo ketones. The reaction of this compound with an alkoxide, such as sodium methoxide, would be expected to yield the corresponding α-alkoxy ketone. This reaction follows a standard SN2 pathway.

A notable reaction in this category is the conversion of α-bromo ketones to α-hydroxy ketones. While direct substitution with hydroxide (B78521) can be complicated by side reactions, a mild and efficient method involves the use of sodium nitrite (B80452) in a solvent like dimethylformamide (DMF). This reaction is believed to proceed through the in-situ formation of an alkyl nitrite intermediate, which is then hydrolyzed to the α-hydroxy ketone. researchgate.net

Table 2: Representative Reaction with Oxygen-Based Nucleophiles

| Reactant | Nucleophile | Product | General Conditions |

| This compound | Sodium Methoxide (NaOCH₃) | 2-Methoxy-1-(6-methylpyridin-3-yl)ethanone | Methanol (B129727), room temperature |

| This compound | Sodium Nitrite (NaNO₂) | 2-Hydroxy-1-(6-methylpyridin-3-yl)ethanone | DMF, room temperature to gentle heating |

Note: The data in this table is based on the general reactivity of α-bromo ketones and represents expected outcomes.

Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react readily with α-bromo ketones to form α-thio ketones. chemistrysteps.com The reaction of this compound with a thiol (R-SH) in the presence of a base, or directly with a thiolate salt (R-SNa), would lead to the formation of 2-(alkylthio)-1-(6-methylpyridin-3-yl)ethanone or 2-(arylthio)-1-(6-methylpyridin-3-yl)ethanone. These reactions are typically fast and efficient. The strong nucleophilicity of thiols makes them highly effective for this transformation. researchgate.net

Table 3: Representative Reaction with Sulfur-Based Nucleophiles

| Reactant | Nucleophile | Product | General Conditions |

| This compound | Thiophenol (C₆H₅SH) | 2-(Phenylthio)-1-(6-methylpyridin-3-yl)ethanone | Base (e.g., NaOH, K₂CO₃), solvent (e.g., ethanol, acetone) |

| This compound | Sodium thiomethoxide (NaSCH₃) | 2-(Methylthio)-1-(6-methylpyridin-3-yl)ethanone | Methanol or other polar aprotic solvent |

Note: The data in this table is based on the general reactivity of α-bromo ketones and represents expected outcomes.

Chemical Transformations of the Carbonyl Moiety

The carbonyl group in this compound can undergo various transformations, including reduction and oxidation, to yield different functional groups.

The ketone functionality can be reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation as it is selective for aldehydes and ketones and does not typically reduce esters, amides, or carboxylic acids. masterorganicchemistry.comlumenlearning.com The reduction of this compound with NaBH₄ would be expected to yield 2-bromo-1-(6-methylpyridin-3-yl)ethanol. It is important to note that the bromine atom may also be susceptible to reduction under certain conditions, potentially leading to a mixture of products. The reaction is typically carried out in a protic solvent like methanol or ethanol. lumenlearning.com

Table 4: Representative Reduction Reaction

| Reactant | Reagent | Product | General Conditions |

| This compound | Sodium Borohydride (NaBH₄) | 2-Bromo-1-(6-methylpyridin-3-yl)ethanol | Methanol or Ethanol, 0 °C to room temperature |

Note: The data in this table is based on the general reactivity of ketones and represents the expected outcome.

The oxidation of a ketone to a carboxylic acid is a more complex transformation that typically involves carbon-carbon bond cleavage. Standard oxidizing agents used for aldehydes are generally ineffective for ketones. chemistrysteps.com However, specific methods exist for this conversion.

One such method is the haloform reaction , which is applicable to methyl ketones. chemistrysteps.com Since the target molecule is not a methyl ketone, this method is not directly applicable.

Another approach is the Baeyer-Villiger oxidation , which converts ketones to esters using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.com The resulting ester can then be hydrolyzed to a carboxylic acid and an alcohol. In the case of this compound, the migratory aptitude of the adjacent groups would determine the structure of the resulting ester.

It is important to consider that the presence of the bromine atom and the pyridine (B92270) ring might lead to side reactions under harsh oxidative conditions. Milder and more selective oxidation methods would be necessary to achieve the desired transformation without affecting other parts of the molecule. The direct oxidation of α-bromo ketones to carboxylic acids is not a common transformation, and such a process would likely require specialized reagents or conditions to be efficient and selective.

Table 5: Potential Oxidative Cleavage Pathway

| Reactant | Reagent Sequence | Intermediate/Final Product | General Conditions |

| This compound | 1. Peroxy acid (e.g., m-CPBA) 2. Hydrolysis (H₃O⁺ or OH⁻) | 6-Methylnicotinic acid and other fragments | 1. Inert solvent (e.g., CH₂Cl₂) 2. Aqueous acid or base |

Note: The data in this table represents a potential, albeit challenging, synthetic route based on general ketone oxidation principles.

Reactivity Modulations of the Pyridine Ring and Alkyl Substituents

The chemical reactivity of this compound is significantly influenced by the electronic properties of the 6-methylpyridine moiety. The pyridine ring, by its nature, is an electron-withdrawing system due to the high electronegativity of the nitrogen atom. This nitrogen atom exerts a deactivating effect on the ring towards electrophilic substitution, while also influencing the reactivity of the side chain.

Conversely, the methyl group at the 6-position of the pyridine ring is an electron-donating group. This alkyl substituent partially counteracts the electron-withdrawing effect of the pyridine nitrogen. The net electronic effect on the attached ethanone (B97240) group is a balance of these opposing influences. This modulation of electron density has direct implications for the reactivity of the carbonyl group and the adjacent alpha-carbon.

| Feature | Electronic Effect | Consequence on Reactivity |

| Pyridine Nitrogen | Electron-withdrawing (inductive and resonance effects) | Decreases electron density on the carbonyl carbon, potentially increasing its electrophilicity. |

| Methyl Group | Electron-donating (inductive effect) | Increases electron density on the pyridine ring, slightly mitigating the electron-withdrawing effect of the nitrogen. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Comprehensive Analysis of Electrophilic Character and Associated Reaction Mechanisms

The electrophilic character of this compound is centered on two primary sites: the carbonyl carbon and the alpha-carbon bonded to the bromine atom.

The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. It is susceptible to nucleophilic attack, a fundamental reaction in ketone chemistry. However, the most significant electrophilic site in this molecule is the alpha-carbon . The presence of the highly electronegative bromine atom makes this carbon atom exceptionally electron-deficient and an excellent site for nucleophilic substitution reactions. The bromine atom acts as a good leaving group, facilitating the displacement by a wide range of nucleophiles.

The primary reaction mechanism at the alpha-carbon is a nucleophilic substitution reaction . Given that the alpha-carbon is a primary carbon, this substitution typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In this concerted step, the incoming nucleophile attacks the alpha-carbon while the bromide ion is simultaneously expelled.

This high reactivity at the alpha-carbon makes this compound a valuable intermediate in organic synthesis. It serves as a precursor for the synthesis of various derivatives where the bromine atom is replaced by other functional groups. For instance, it is a key building block in the synthesis of more complex molecules, including certain pharmaceutical compounds. chemicalbook.comgoogle.comgoogle.com

| Electrophilic Site | Description | Associated Reaction Mechanism(s) | Typical Reactants |

| Carbonyl Carbon | Part of the ketone functional group, polarized C=O bond. | Nucleophilic Addition | Grignard reagents, organolithium compounds, hydrides |

| Alpha-Carbon | Carbon adjacent to the carbonyl group, bonded to a bromine atom. | Nucleophilic Substitution (primarily SN2) | Amines, alkoxides, thiolates, carbanions |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Application As a Key Synthon in Complex Molecular Assembly

Building Block for Advanced Heterocyclic Systems

The strategic placement of reactive functional groups makes 2-Bromo-1-(6-methylpyridin-3-yl)ethanone an ideal starting material for the synthesis of a range of heterocyclic compounds, particularly those containing nitrogen.

The α-bromoketone moiety of this compound is a classic electrophile for the construction of fused heterocyclic systems like imidazopyridines. While direct literature for this specific compound is not abundant, the reaction of the analogous 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine (B112217) to form 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine showcases a relevant synthetic route. In this type of reaction, the amino group of the pyrazine (B50134) derivative attacks the carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to yield the fused imidazopyrazine ring system. This reaction highlights the utility of such bromo-ethanone precursors in generating complex, nitrogen-rich scaffolds that are of significant interest in medicinal chemistry. The synthesis of imidazo[1,2-a]pyridines is a well-established area of research, with numerous methods being developed for their construction. researchgate.netnih.govbcrcp.ac.inijnrd.org

A representative reaction scheme for the synthesis of an imidazopyrazine derivative is as follows:

| Reactant 1 | Reactant 2 | Reagents | Product |

| 2-bromo-1-(6-bromo-3-pyridyl)ethanone | 2-amino-3-methylpyrazine | Sodium bicarbonate, 2-propanol | 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine |

This table illustrates a reaction analogous to what would be expected with this compound.

The Hantzsch thiazole (B1198619) synthesis is a fundamental method for the construction of the thiazole ring, a core structure in many biologically active compounds. acs.orgnih.govresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). acs.org this compound, as an α-bromoketone, is an ideal substrate for this transformation. The reaction proceeds through the initial formation of a thiouronium salt, followed by an intramolecular cyclization and dehydration to afford the final thiazole derivative.

The general mechanism for the Hantzsch thiazole synthesis can be summarized in the following steps:

| Step | Description |

| 1 | Nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the bromoketone. |

| 2 | Formation of an intermediate thiouronium salt. |

| 3 | Intramolecular cyclization via attack of the nitrogen atom on the carbonyl carbon. |

| 4 | Dehydration of the cyclic intermediate to form the aromatic thiazole ring. |

This synthetic strategy allows for the introduction of the (6-methylpyridin-3-yl) moiety onto a thiazole core, creating a diverse range of potential new chemical entities for further investigation.

While the bromo-substituent on the ethanone (B97240) part of the molecule is highly reactive in nucleophilic substitution reactions, the pyridine (B92270) ring itself can participate in cross-coupling reactions, particularly after suitable functionalization. More commonly, the precursor molecule, 1-(6-methylpyridin-3-yl)ethanone, is utilized in palladium-catalyzed cross-coupling reactions to generate more complex pyridine derivatives. For instance, in the synthesis of the COX-2 inhibitor Etoricoxib, 1-(6-methylpyridin-3-yl)ethanone is coupled with 4-bromophenyl methyl sulfone in a palladium-catalyzed α-arylation reaction. google.comsigmaaldrich.com This key C-C bond-forming step is crucial for assembling the core structure of the drug.

A typical reaction setup for such a cross-coupling reaction is detailed below:

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent |

| 1-(6-methylpyridin-3-yl)ethanone | 1-bromo-4-(methylsulfonyl)benzene | Palladium(II) acetate (B1210297) | Xantphos | Potassium phosphate | N,N-dimethylformamide |

This table outlines the conditions for a cross-coupling reaction involving a precursor to the title compound, illustrating the synthetic utility of the (6-methylpyridin-3-yl)ethanone scaffold.

Role in Multi-Step Organic Synthesis Cascades

The utility of this compound and its precursors is prominently demonstrated in their application in multi-step organic synthesis cascades. The synthesis of Etoricoxib serves as a prime example, where the formation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a critical intermediate step. google.com This intermediate is then further elaborated through a series of reactions to construct the final, complex drug molecule. The ability of the (6-methylpyridin-3-yl)ethanone scaffold to undergo selective transformations at different positions makes it an invaluable component in the strategic assembly of architecturally complex and medicinally relevant targets.

Potential Utility in Diverse Chemical Fields (e.g., Materials Science, Agrochemical Development)

While the predominant application of this compound and its derivatives is in the realm of medicinal chemistry, the structural motifs it contains suggest potential utility in other areas. Pyridine-containing polymers have been investigated for a variety of applications, including as components in functional materials. researchgate.net The pyridine unit can impart specific electronic and coordination properties to a material.

In the field of agrochemical development, pyridine derivatives are known to exhibit a wide range of biological activities. researchgate.net For example, some pyridine-based compounds have been shown to possess insecticidal and fungicidal properties. nih.govacs.org The introduction of a (6-methylpyridin-3-yl)ethanone moiety could lead to the discovery of novel agrochemicals with unique modes of action. Although direct applications of this compound in these fields are not widely documented, its potential as a building block for creating new materials and agrochemicals remains an area ripe for exploration.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 2-Bromo-1-(6-methylpyridin-3-yl)ethanone provides critical information about the arrangement of hydrogen atoms within the molecule. Analysis of a related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, shows characteristic signals for the methyl and pyridine (B92270) protons, which can be used as a reference for interpreting the spectrum of the target compound. For instance, a patent for a related synthesis describes the ¹H-NMR spectrum of an intermediate, highlighting the distinct chemical shifts of the pyridine ring protons. google.comgoogle.com

A representative ¹H NMR spectrum would be expected to show a singlet for the methyl group (CH₃) protons, distinct signals for the protons on the pyridine ring, and a singlet for the methylene (B1212753) (CH₂Br) protons. The exact chemical shifts (δ) and coupling constants (J) would be dependent on the solvent used and the specific salt form of the compound.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~2.6 | Singlet |

| Methylene (CH₂Br) | ~4.5 | Singlet |

| Pyridine H-4 | ~8.3 | Doublet of Doublets |

| Pyridine H-5 | ~7.4 | Doublet |

| Pyridine H-2 | ~9.0 | Doublet |

Note: These are predicted values and may vary based on experimental conditions.

Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon skeleton. The spectrum for this compound would display distinct signals for each unique carbon atom, including the methyl carbon, the methylene carbon attached to the bromine, the carbonyl carbon, and the carbons of the pyridine ring. A patent for a similar compound provides an example of the ¹³C-NMR spectra used for structural confirmation. google.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl (CH₃) | ~24 |

| Methylene (CH₂Br) | ~30 |

| Pyridine C-6 | ~158 |

| Pyridine C-3 | ~130 |

| Pyridine C-5 | ~124 |

| Pyridine C-4 | ~137 |

| Pyridine C-2 | ~152 |

| Carbonyl (C=O) | ~190 |

Note: These are predicted values and may vary based on experimental conditions.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (2-3 bonds), which is crucial for confirming the connectivity between the bromomethyl ketone moiety and the pyridine ring.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Data

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. This technique is essential for confirming the molecular formula of this compound as C₈H₈BrNO. The precise mass measurement helps to distinguish it from other compounds with the same nominal mass.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is valuable for assessing the purity of a sample of this compound and for identifying any potential impurities. The retention time from the GC provides one level of identification, while the mass spectrum of the eluted compound provides definitive structural confirmation. Although direct GC-MS data for this specific compound is not widely published, chemical suppliers like BLDpharm indicate its availability for product verification. bldpharm.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of complex mixtures, enabling the separation, identification, and quantification of individual components. For a compound like this compound, which may be present in a reaction mixture alongside starting materials, by-products, and other impurities, LC-MS provides critical insights.

In a typical reverse-phase LC-MS analysis, the sample mixture is separated on a hydrophobic stationary phase (like C18). Given its molecular structure, this compound would be retained based on its polarity relative to the mobile phase, which is often a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The basic nitrogen atom of the pyridine ring allows for strong interaction and good peak shape, especially with acidic additives in the mobile phase.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is highly suitable for this compound due to the basicity of the pyridine nitrogen, which is readily protonated. The resulting mass spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺. A key feature would be the characteristic isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), which are nearly equal in abundance. This results in two distinct peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 mass-to-charge units (m/z) and having nearly equal intensity. This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule.

Tandem mass spectrometry (MS/MS) can further confirm the structure by fragmenting the parent ion and analyzing the resulting daughter ions, providing conclusive evidence of the compound's identity within a mixture. For challenging analyses of carbonyl compounds, derivatization techniques can be employed prior to LC-MS to enhance ionization efficiency and sensitivity. nih.govmdpi.comresearchgate.net

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value/Observation |

| Technique | Reverse-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Expected Molecular Ion [M+H]⁺ | m/z 213.99 & 215.99 |

| Isotopic Signature | Characteristic 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes |

| Potential Fragments (MS/MS) | Loss of Br, loss of CO, cleavage of the ethanone (B97240) side chain |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each functional group absorbs at a characteristic frequency range, making the resulting spectrum a molecular "fingerprint." For this compound, several key absorptions are expected.

The most prominent band would be the strong absorption from the carbonyl (C=O) group of the ketone, typically appearing in the region of 1680-1700 cm⁻¹. The aromatic pyridine ring gives rise to several characteristic bands, including C=C and C=N stretching vibrations between 1400 and 1600 cm⁻¹, and C-H stretching vibrations above 3000 cm⁻¹. cdnsciencepub.com The methyl group (CH₃) would show characteristic C-H stretching and bending vibrations. Finally, the carbon-bromine (C-Br) single bond stretch is expected to appear in the lower frequency "fingerprint" region, typically between 500 and 690 cm⁻¹.

Table 2: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2920 - 2980 | C-H Stretch | Aliphatic (Methyl & Methylene) |

| 1680 - 1700 | C=O Stretch | α-Bromo Ketone |

| 1550 - 1610 | C=C, C=N Stretch | Pyridine Ring |

| 1400 - 1480 | C-H Bend | Methylene/Methyl |

| 1000 - 1200 | C-N Stretch, Ring Modes | Pyridine Ring |

| 500 - 690 | C-Br Stretch | Bromoalkane |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in the IR spectrum.

For this compound, the symmetric "ring breathing" modes of the pyridine ring are expected to be particularly strong in the Raman spectrum, typically appearing around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.netaps.org These bands are highly characteristic of the pyridine nucleus. Aromatic C-H stretching vibrations are also readily observed. While the C=O stretch is visible in Raman, it is generally less intense than in the IR spectrum. The C-Br stretch is also Raman active. Comparing the FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational modes. acs.orgnih.gov

Table 3: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| ~1680 | C=O Stretch | α-Bromo Ketone |

| ~1600 | Ring Quadrant Stretch | Pyridine Ring |

| ~1030 | Ring Trigonal Breathing | Pyridine Ring |

| ~1000 | Symmetric Ring Breathing | Pyridine Ring |

| 500 - 690 | C-Br Stretch | Bromoalkane |

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic coordinates, bond lengths, bond angles, and torsion angles can be determined with high precision.

For this compound, a single-crystal X-ray structure would provide unambiguous proof of its constitution and conformation in the solid state. Key structural parameters that would be determined include:

The planarity of the 6-methylpyridine ring.

The precise bond lengths of the C=O, C-C, C-N, and C-Br bonds.

Intermolecular interactions in the crystal lattice, such as hydrogen bonds (e.g., C-H···O or C-H···N), halogen bonds (C-Br···O or C-Br···N), and π-π stacking interactions between pyridine rings, which dictate the crystal packing. rsc.org

Although a specific crystal structure for this exact compound is not publicly available, analysis of similar brominated heterocyclic ketones provides a reference for the types of structural features that would be expected. researchgate.net

Table 4: Representative Crystallographic Parameters Expected for this compound

| Parameter | Expected Value/Observation |

| Crystal System | e.g., Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| C=O Bond Length | ~1.22 Å |

| C-Br Bond Length | ~1.94 Å |

| Pyridine Ring Conformation | Planar |

| Intermolecular Interactions | Potential for C-H···O, C-H···N, Halogen bonding, and π-π stacking |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state. The chromophores present in this compound are the substituted pyridine ring and the carbonyl group.

Two main types of electronic transitions are expected for this molecule:

π → π* transitions: These are typically high-intensity absorptions associated with the π-electron system of the pyridine ring. They are expected to appear at shorter wavelengths, likely in the 200-280 nm range.

n → π* transitions: This is a lower-intensity absorption resulting from the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. This transition occurs at longer wavelengths, often above 300 nm, but can sometimes be masked by the more intense π → π* bands. researchgate.net

The solvent used for the analysis can influence the position of the absorption maxima (λ_max_). Polar solvents can cause a blue shift (to shorter wavelengths) in n → π* transitions and a red shift (to longer wavelengths) in π → π* transitions.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Wavelength (λ_max) | Transition Type | Chromophore |

| ~260-280 nm | π → π | Pyridine Ring |

| > 300 nm | n → π | Carbonyl Group / Pyridine N |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For a molecule like 2-Bromo-1-(6-methylpyridin-3-yl)ethanone, DFT calculations would provide significant insights into its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

A specific FMO analysis for this compound, including the energies of the HOMO, LUMO, and the resulting energy gap, has not been reported in the reviewed literature. Such data would typically be presented in a table format.

Table 1: Hypothetical FMO Parameters for this compound No published data is available for this compound. The table below is for illustrative purposes only.

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

An MEP map for this compound would reveal the electron-rich areas, likely around the oxygen and nitrogen atoms, and electron-deficient regions. However, no published studies containing an MEP analysis for this specific compound were found.

Prediction of Reactivity Indices and Dipole Moments

Calculated values for these reactivity indices and the dipole moment for this compound are not available in the current body of scientific literature.

Table 2: Hypothetical Reactivity Indices and Dipole Moment for this compound No published data is available for this compound. The table below is for illustrative purposes only.

| Parameter | Value |

|---|---|

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Computational Prediction of Spectroscopic Parameters

DFT calculations are frequently used to predict spectroscopic data, such as vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are instrumental in the interpretation of experimental spectra.

A computational study predicting the spectroscopic parameters for this compound has not been identified. Such a study would involve optimizing the molecule's geometry and then performing frequency and GIAO-NMR calculations.

Elucidation and Validation of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying intermediate structures and calculating the energies of transition states. This allows for a deeper understanding of the reaction pathways and kinetics.

There are no published computational studies that explore the reaction mechanisms or transition states involving this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

A conformational analysis or interaction study of this compound using MD simulations has not been reported in the scientific literature. Such studies would be valuable for understanding its behavior in different environments and its potential interactions with other molecules.

Quantitative Structure-Reactivity/Activity Relationships (QSRR/QSAR) Modeling for Mechanistic Insights

No specific QSRR or QSAR models for this compound were identified in the performed search.

In general, QSAR and QSRR studies are computational methods used to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. nih.govmdpi.com These models are valuable in medicinal chemistry and materials science for designing new molecules with desired properties and for predicting the activity of untested compounds. nih.govnih.gov The development of a robust QSAR model involves calculating a variety of molecular descriptors, which can be categorized as electronic, steric, geometric, and lipophilic, among others. nih.gov Statistical methods such as multiple linear regression (MLR) and artificial neural networks (ANN) are then used to create a model that correlates these descriptors with the observed activity. nih.govnih.gov The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. dovepress.com

For a compound like this compound, a hypothetical QSAR study would involve synthesizing a series of derivatives with variations at different positions of the pyridine (B92270) ring or by replacing the bromine atom. The biological or chemical activity of these compounds would then be measured and used to build a model. Such a model could provide insights into which structural features are crucial for its activity.

Exploration of Conformational Landscapes and Energy Profiles

A detailed conformational analysis and the corresponding energy profiles for this compound are not available in the reviewed literature.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com These different arrangements are known as conformers, and they can have different potential energies. The exploration of a molecule's conformational landscape is crucial for understanding its physical properties, reactivity, and interaction with biological targets. nih.gov Computational methods, such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), are often used to calculate the energies of different conformers and to identify the lowest-energy (most stable) conformation. mdpi.com The energy profile, which plots the energy as a function of one or more torsional angles, reveals the energy barriers between different conformers. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Methodologies

Continuous Flow Synthesis: A significant emerging area is the adoption of continuous flow chemistry for the synthesis of α-halo ketones. acs.orgacs.orgnih.gov This technology offers superior control over reaction parameters such as temperature and mixing, leading to enhanced safety, higher yields, and improved selectivity. mdpi.com For the synthesis of 2-Bromo-1-(6-methylpyridin-3-yl)ethanone, a flow reactor could precisely control the addition of a brominating agent to a stream of the ketone precursor, minimizing the formation of di-brominated or ring-brominated byproducts. mdpi.com Tube-in-tube reactors, which allow for the safe, in-situ generation and consumption of hazardous reagents like diazomethane (B1218177) in other halo-ketone syntheses, provide a model for how hazardous brominating agents could be handled more safely on an industrial scale. acs.orgamazonaws.com

Green Chemistry Approaches: There is a strong impetus to replace hazardous reagents like elemental bromine with more environmentally benign alternatives. rsc.org "On water" synthesis using an aqueous hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) system has proven effective for the α-bromination of various ketones without the need for organic solvents or catalysts. rsc.orgresearchgate.net Another green protocol involves the one-pot synthesis from secondary alcohols using ammonium (B1175870) bromide and Oxone, which combines oxidation and bromination steps. rsc.org These methods reduce organic waste and utilize cheaper, safer reagents, making them attractive for the large-scale synthesis of this pyridine (B92270) derivative. rsc.orgrsc.org

The table below compares potential modern synthetic methodologies for the preparation of this compound.

| Methodology | Brominating System | Key Advantages | Potential Challenges |

| Continuous Flow | Br₂ in Dioxane or other solvent | Enhanced safety, scalability, high selectivity, process control. mdpi.com | Initial setup cost, potential for clogging. |

| "On Water" Synthesis | H₂O₂ / HBr (aqueous) | No organic solvent, inexpensive reagents, environmentally friendly. rsc.orgresearchgate.net | Potential for lower reactivity with deactivated rings, requires careful pH control. |

| Solid-Supported Reagents | Poly(vinylphenyltrimethylammonium tribromide) | Easy product isolation, reagent is recyclable, mild conditions. nih.gov | Lower efficiency for sterically hindered substrates. nih.gov |

| N-Halosuccinimide (NBS) | NBS with catalyst (e.g., p-TSA) | High regioselectivity for α-position, avoids strong acids. researchgate.net | Solvent choice can direct selectivity (α- vs. ring bromination). researchgate.net |

Discovery of Unexplored Reactivity Patterns and Chemical Transformations

The dual electrophilic centers of this compound—the α-carbon and the carbonyl carbon—are the basis for its synthetic utility. However, modern catalytic methods are set to unlock reactivity patterns beyond classical nucleophilic substitutions.

Transition Metal-Catalyzed Cross-Coupling: The carbon-bromine bond is an ideal handle for transition metal-catalyzed cross-coupling reactions. researchgate.netmdpi.com Nickel- and palladium-based catalysts, for instance, can facilitate Negishi or Suzuki-type reactions, coupling the α-carbon with a variety of organozinc or organoboron reagents. nih.govlookchem.com This would allow for the direct α-arylation or α-alkylation of the ketone, creating tertiary stereocenters and providing access to a vast array of complex derivatives that are otherwise difficult to synthesize. nih.govlookchem.comnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful method for generating radical intermediates under exceptionally mild conditions. rsc.org By using a ruthenium or iridium-based photocatalyst, the α-bromo ketone can undergo single-electron reduction to form an α-carbonyl radical. nih.gov This highly reactive intermediate can then be coupled with a wide range of partners, including alkenes or enamines, to forge new carbon-carbon bonds in ways that are complementary to traditional two-electron pathways. rsc.orgnih.govscispace.com This opens up avenues for novel alkylations and other transformations that are difficult to achieve thermally. researchgate.net

Reactivity of the Pyridine Ring: Future research will also likely explore the functionalization of the pyridine ring itself. While the α-bromo ketone is the more reactive site, the pyridine nitrogen can be quaternized or oxidized, and the methyl group at the C6 position could be functionalized. Cooperative catalysis involving a transition metal and a main group element, such as an Fe-Al complex, has shown the ability to selectively activate C-H bonds on substituted pyridines, presenting a frontier for creating novel derivatives. nih.gov

Advanced Computational Modeling for Predicting Complex Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting and understanding the complex behavior of reactive molecules like this compound. researchgate.net

Predicting Reaction Mechanisms and Selectivity: DFT calculations can be used to model the transition states of competing reaction pathways, providing a rationale for experimentally observed outcomes and predicting new ones. up.ac.zarsc.org For example, when reacting with a nucleophile, computational models can determine the activation energies for Sₙ2 substitution versus a potential Favorskii rearrangement or other side reactions. up.ac.za This predictive power is crucial for designing reaction conditions that maximize the yield of the desired product. Studies on related α-bromoacetophenones have used DFT to gain deep insight into nucleophilic substitution reactions. up.ac.za

| Computational Method | Application to this compound | Expected Insight |

| Density Functional Theory (DFT) | Modeling transition states for nucleophilic substitution vs. elimination. | Prediction of product ratios, understanding regioselectivity, rationalizing reaction outcomes. up.ac.zarsc.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the nature of the C-Br bond and non-covalent interactions. | Understanding substrate-catalyst interactions and the influence of the pyridine ring on bond strengths. |

| Molecular Dynamics (MD) Simulations | Simulating the molecule's behavior in different solvent environments. | Predicting solubility, conformational preferences, and how the molecule interacts with larger systems like enzyme active sites. |

Integration of High-Throughput Screening with Synthesis and Characterization Techniques

The role of this compound as a synthetic building block makes it an ideal candidate for integration into modern, high-throughput discovery workflows.

Automated Library Synthesis: The future of chemical synthesis lies in automation. sigmaaldrich.comvapourtec.com Automated synthesis platforms can use this compound as a starting material in a "catch-and-release" strategy. foresight.org By reacting it with a library of nucleophiles (e.g., thiols, amines, phenols) in parallel, a large and diverse collection of new chemical entities can be generated rapidly. Each derivative can then be purified and plated for biological screening automatically, dramatically accelerating the hit-finding stage of drug discovery. vapourtec.com

High-Throughput Screening (HTS) of Pyridine-Containing Scaffolds: Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. nih.govnih.govacs.org Libraries derived from this compound could be screened against large panels of biological targets, such as kinases or G-protein coupled receptors. nih.govmdpi.com An HTS campaign involving hundreds of thousands of compounds could identify initial hits with novel scaffolds, which can then be optimized in subsequent rounds of synthesis and testing. nih.govcore.ac.uk The combination of automated library synthesis and HTS creates a powerful, closed-loop system for rapid discovery. foresight.org

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-1-(6-methylpyridin-3-yl)ethanone?

A common method involves α-bromination of the parent ketone, 1-(6-methylpyridin-3-yl)ethanone, using bromine (Br₂) in chloroform (CHCl₃). The reaction is conducted under controlled temperature (e.g., 0–25°C) to ensure regioselectivity at the α-position. Post-reaction, the product is washed with sodium bicarbonate and sodium thiosulfate to remove excess bromine, followed by recrystallization from diethyl ether for purification . Adjustments to substituents on the pyridine ring may require modified solvent systems or catalysts.

Q. What safety protocols are critical when handling this compound?

Due to its potential acute toxicity and reactivity:

- Use NIOSH/MSHA-approved respirators and chemical-resistant gloves (e.g., nitrile or neoprene).

- Employ OSHA-compliant eye protection (chemical safety goggles).

- Store in inert atmospheres at 2–8°C to prevent decomposition .

- Avoid exposure to moisture or strong oxidizing agents, which may trigger hazardous reactions .

Q. How is the compound characterized post-synthesis?

Key techniques include:

- Melting Point Analysis : Compare observed values (e.g., 123–126°C) with literature data .

- NMR Spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., pyridyl proton signals at δ 8.5–9.0 ppm).

- Mass Spectrometry (MS) : Verify molecular ion peaks (expected m/z ≈ 214–216 for [M]⁺) .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved?

Use SHELX programs (e.g., SHELXL/SHELXS) for high-resolution X-ray crystallography. For example:

Q. What strategies optimize regioselectivity in derivatization reactions?

The bromine atom at the α-position is highly electrophilic, enabling nucleophilic substitutions (e.g., SN₂ with amines or thiols). To enhance selectivity:

Q. How does the 6-methylpyridin-3-yl group influence biological activity?

The methyl group enhances lipophilicity, improving membrane permeability in drug candidates. Comparative studies with analogs (e.g., 5-chloro or trifluoromethyl substitutions) show:

- Higher binding affinity to kinase enzymes (IC₅₀ < 1 μM in some antiproliferative assays).

- Reduced metabolic degradation compared to unsubstituted pyridines .

Methodological Considerations

Q. What analytical approaches address contradictory stability data?

- Perform accelerated stability testing under varied conditions (pH, temperature).

- Use HPLC-MS to identify degradation products (e.g., dehalogenation or oxidation byproducts).

- Cross-reference with thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .

Q. How are computational methods applied to predict reactivity?

- DFT Calculations : Model transition states for bromine displacement reactions (e.g., B3LYP/6-31G* basis sets).

- Molecular Docking : Screen interactions with biological targets (e.g., cytochrome P450 enzymes) to guide synthetic modifications .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.